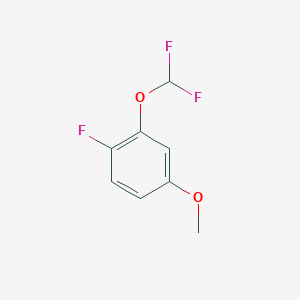

2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents and Anesthetics

2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene: is being explored for its potential in medicinal chemistry, particularly as an antibacterial agent and anesthetic. The difluoromethoxy group is a significant motif in pharmaceuticals, influencing the biological activity of compounds . Research is ongoing to determine the efficacy of such compounds in treating bacterial infections and their potential use in anesthesia.

Chronic Obstructive Pulmonary Disease (COPD) Treatment

This compound shares structural similarities with Roflumilast , a selective enzyme inhibitor used as an anti-inflammatory in the treatment of COPD . The presence of the difluoromethoxy group in Roflumilast highlights the importance of this functional group in the development of respiratory treatments.

Liquid Crystal Display (LCD) Technology

The high polarity of the electronegative fluorine atoms, combined with the aromatic stacking interactions of the phenyl groups, makes difluoromethoxy derivatives valuable in the construction of nematic liquid crystals for LCDs . These compounds contribute to the development of displays with permanent dipoles, which are crucial for the performance and quality of LCDs.

Agricultural Chemistry: Pesticides and Herbicides

In the agricultural sector, difluoromethoxy benzene derivatives, like the one , are utilized in the formulation of pesticides and herbicides. Compounds such as Flucythrinate and Pyraflufen feature the difluoromethoxy phenyl motif, indicating its role in plant protection and weed control .

Organic Synthesis: Intermediates for Complex Structures

This compound is used as an intermediate in the synthesis of chemically complex structures. Its unique properties allow for the creation of compounds with desired functionalities, which are essential in synthetic organic chemistry. These functionalities enable further chemical manipulations, making it a versatile building block.

Material Science: Fluorescence and Spectroscopy

Some derivatives of halopyridines, which are structurally related to this compound, exhibit interesting UV/Vis and emission properties. They have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPXIKEXKSLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)